N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC11185496
Molecular Formula: C17H14BrNO2
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrNO2 |
|---|---|
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H14BrNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) |
| Standard InChI Key | LTZIRIDEXUQVCQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₇H₁₄BrNO₂, reflects a benzofuran ring system fused with a bromophenyl group and a carboxamide side chain (Table 1). The benzofuran core consists of a fused benzene and furan ring, with methyl groups at positions 3 and 5 introducing steric bulk and electronic modulation. The bromine atom at the ortho position of the phenyl ring enhances electrophilicity, facilitating participation in halogen bonding and nucleophilic substitution reactions.
Table 1: Molecular Properties of N-(2-Bromophenyl)-3,5-Dimethyl-1-Benzofuran-2-Carboxamide
| Property | Value |
|---|---|
| IUPAC Name | N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
| Molecular Formula | C₁₇H₁₄BrNO₂ |
| Molecular Weight | 344.2 g/mol |
| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br |
| InChI Key | LTZIRIDEXUQVCQ-UHFFFAOYSA-N |
Impact of Substituents
The ortho-bromophenyl group distinguishes this compound from para-substituted analogs (e.g., N-(4-bromophenyl) derivatives). The ortho substitution induces steric hindrance, altering molecular conformation and binding affinity in biological systems. Methyl groups at positions 3 and 5 enhance hydrophobic interactions, potentially improving membrane permeability in drug candidates.
Synthesis and Optimization
Synthetic Routes
The synthesis involves two critical steps: C–H arylation for benzofuran ring formation and amidation for carboxamide attachment (Figure 1).
-
Benzofuran Core Construction:
-
Cyclization of 2-hydroxybenzaldehyde derivatives with acetophenone under acidic conditions yields the 3,5-dimethylbenzofuran scaffold.
-
Bromination at position 2 is achieved using N-bromosuccinimide (NBS) in a radical-mediated process.
-
-
Amidation:
-
The carboxylic acid intermediate reacts with 2-bromoaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran Formation | H₂SO₄, 100°C, 12 h | 65–70 |
| Bromination | NBS, AIBN, CCl₄, reflux | 80–85 |
| Amidation | DCC, DMAP, CH₂Cl₂, rt | 75–80 |
Challenges and Solutions
-
Regioselectivity in Bromination: Competing para-bromination is mitigated by using radical initiators like azobisisobutyronitrile (AIBN).
-
Byproduct Formation: Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Analytical Characterization
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 6.85 (s, 1H, benzofuran-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
-
¹³C NMR: Signals at δ 165.8 (C=O), 155.2 (benzofuran-O), 132.1 (C-Br).
-
-
Mass Spectrometry (MS):
-
ESI-MS m/z: 345.0 [M+H]⁺, 347.0 [M+H+2]⁺ (isotopic pattern confirms bromine presence).
-
Structural Confirmation
X-ray crystallography reveals a planar benzofuran core with dihedral angles of 15° between the bromophenyl and carboxamide groups, optimizing π-π stacking in crystal lattices.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary screening against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) indicates moderate activity. The bromophenyl group may disrupt microbial cell wall synthesis via undecaprenyl phosphate interaction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume